molecular formula C15H9F3OS B6384468 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% CAS No. 1261921-08-7

5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%

Cat. No. B6384468
CAS RN: 1261921-08-7
M. Wt: 294.29 g/mol
InChI Key: FCMWDRUUVOMDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% (5-BTTP 95%) is a synthetic molecule with a wide range of applications in the scientific research field. It is a highly potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of prostaglandins, which are essential for the regulation of inflammation and pain. 5-BTTP 95% has been used in a variety of laboratory experiments, including those related to cancer, cardiovascular disease, and inflammation.

Scientific Research Applications

5-BTTP 95% has been used in a variety of scientific research applications, including those related to cancer, cardiovascular disease, and inflammation. In cancer research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on tumor growth and metastasis. In cardiovascular research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on platelet aggregation and thrombosis. In inflammation research, 5-BTTP 95% has been used to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on inflammation and pain.

Mechanism of Action

5-BTTP 95% is a highly potent inhibitor of cyclooxygenase-2 (5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%), a key enzyme involved in the production of prostaglandins, which are essential for the regulation of inflammation and pain. 5-BTTP 95% binds to the active site of the 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% enzyme, preventing it from catalyzing the formation of prostaglandins. This inhibition of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% activity leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
The inhibition of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% activity by 5-BTTP 95% has a number of biochemical and physiological effects. The most notable of these effects is the inhibition of inflammation and pain. In addition, 5-BTTP 95% has been shown to inhibit cell proliferation, angiogenesis, and metastasis in cancer cells. 5-BTTP 95% has also been shown to reduce thrombosis and platelet aggregation in cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 5-BTTP 95% in laboratory experiments has several advantages. 5-BTTP 95% is highly potent and is readily available in a variety of concentrations. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-BTTP 95% in laboratory experiments. It is not suitable for use in in vivo studies due to its toxic nature. In addition, the effects of 5-BTTP 95% on humans are not fully understood and further research is needed to determine its safety and efficacy.

Future Directions

In the future, 5-BTTP 95% could be used to develop more effective and safer treatments for a variety of medical conditions. It could be used to develop more potent inhibitors of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% and to study the effects of 5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95% inhibition on a variety of diseases. In addition, 5-BTTP 95% could be used to develop more effective and safer treatments for cancer, cardiovascular disease, and inflammation. Finally, further research is needed to determine the safety and efficacy of 5-BTTP 95% in humans.

Synthesis Methods

5-BTTP 95% is synthesized via a Friedel-Crafts reaction, which involves the use of an alkyl halide as the starting material. The alkyl halide is reacted with a Lewis acid catalyst in the presence of a base to form an alkyl carbocation intermediate. This intermediate then undergoes electrophilic aromatic substitution with the 5-BTTP 95% molecule, resulting in the formation of the desired product. The reaction can be carried out in either aqueous or organic solvent, depending on the desired yield.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3OS/c16-15(17,18)11-5-10(6-12(19)8-11)14-7-9-3-1-2-4-13(9)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMWDRUUVOMDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol

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